molecular formula C15H14O4 B5105997 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate

Cat. No.: B5105997
M. Wt: 258.27 g/mol
InChI Key: HSPAFLPZFLFUBA-UHFFFAOYSA-N
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Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly as a synthetic precursor or structural analog for developing molecular probes. This benzo[c]chromen-6-one scaffold is structurally related to a class of compounds studied for their selective metal-binding properties. Scientific investigations into closely related hydroxyl-substituted analogs have demonstrated that the core structure acts as a key scaffold for the selective detection of Iron (III) ions, functioning as an effective on-off fluorescent sensor in aqueous solutions . The presence of the lactone group in the structure is identified as a critical pharmacophore for maintaining this selective chelation ability . Researchers can utilize this acetate derivative as a versatile intermediate for the synthesis of more complex molecules. The acetylated phenolic group offers a protective strategy during synthetic routes, which can be subsequently deprotected to reveal the active hydroxyl moiety, a feature shown to be instrumental in metal-binding interactions in analogous compounds . Furthermore, preliminary cellular imaging and cytotoxicity assays on related structures indicate that these compounds can penetrate cell membranes and serve as safe, fluorescent-detectable probes for intracellular Iron (III) sensing in models such as neuroblastoma and glioblastoma cells . This highlights the potential research value of this compound family in developing novel tools for cellular imaging and understanding the role of metals in neurological health and disease. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9(16)18-10-6-7-12-11-4-2-3-5-13(11)15(17)19-14(12)8-10/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPAFLPZFLFUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the chromen core. This is followed by oxidation reactions to introduce the oxo group at the 6-position. The final step involves acetylation to introduce the acetate group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or conversion of hydroxyl groups to oxo groups.

    Reduction: Conversion of oxo groups to hydroxyl groups or removal of double bonds.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For example, compounds synthesized from similar benzochromene structures have been tested against various bacterial strains and fungi, indicating potential as antimicrobial agents .

2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in vitro. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

3. Anti-inflammatory Effects
Research indicates that benzochromene derivatives can inhibit inflammatory pathways. The compound may modulate the expression of pro-inflammatory cytokines and enzymes involved in inflammation .

4. Neuroprotective Effects
Some studies suggest that compounds related to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen may have neuroprotective effects against neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

Field Application
Pharmaceuticals Development of antimicrobial agents and anti-inflammatory drugs
Cosmetics Use as an antioxidant in skincare products
Nutraceuticals Potential inclusion in dietary supplements for health benefits
Agriculture Development of natural pesticides based on its bioactivity

Case Studies

Several case studies highlight the applications of benzochromene derivatives:

  • Antimicrobial Efficacy Study : A study investigated the antimicrobial activity of synthesized benzochromene derivatives against clinical isolates of bacteria and fungi. Results showed significant inhibition zones compared to standard antibiotics .
  • Antioxidant Activity Assessment : Another research project evaluated the antioxidant properties using DPPH and ABTS assays. The results indicated that certain derivatives exhibited higher scavenging activity than traditional antioxidants like ascorbic acid .
  • Neuroprotection in Cell Models : Research involving neuronal cell lines demonstrated that compounds derived from benzochromenes could protect against oxidative stress-induced apoptosis .

Mechanism of Action

The mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate involves its interaction with various molecular targets and pathways. For example, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways involved in inflammation. It may also exert antioxidant effects by scavenging free radicals and protecting cells from oxidative damage. Additionally, its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Substituent Variations: Acetate vs. Sulfonate Esters

Several tricyclic coumarin sulfonate derivatives share the same core structure but differ in ester substituents. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties
6-Oxo-...-3-yl acetate (Target) Acetate $ \text{C}{17}\text{H}{16}\text{O}_5 $ ~288.3 210–215 NMR-confirmed structure; non-competitive liver pyruvate inhibitor candidate
1k (Propane-1-sulfonate) Propane sulfonate $ \text{C}{18}\text{H}{22}\text{O}_6\text{S} $ 351.1 114–117 LC-MS (M+1: 351.1); alkaline phosphatase inhibition
1l (Benzenesulfonate) Benzene sulfonate $ \text{C}{22}\text{H}{22}\text{O}_6\text{S} $ 385.1 108–111 Higher molecular weight; antiproliferative activity (IC$_{50}$: 5.76 µM in OVCAR-4)
1m (4-Methylbenzenesulfonate) p-Toluenesulfonate $ \text{C}{23}\text{H}{24}\text{O}_6\text{S} $ 399.1 107–110 Enhanced lipophilicity due to methyl group

Key Differences :

  • Bioactivity : Sulfonate derivatives (e.g., 1h, 1i) exhibit stronger antiproliferative effects (IC$_{50}$ values: 5.76–8.13 µM) compared to acetate derivatives, likely due to sulfonate groups enhancing cellular uptake .
  • Synthesis : Sulfonates require sulfonyl chloride reagents, while acetates use acetic anhydride, affecting reaction yields and purification steps .

Acetamide and Carboxamide Derivatives

Replacing the acetate with amide groups alters solubility and target interactions:

Compound Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties
5c Furan-2-carboxamide $ \text{C}{18}\text{H}{15}\text{NO}_4 $ 310.1 287.5–289.0 HR-MS confirmed; potential fungicidal agent
5h Benzamide $ \text{C}{20}\text{H}{17}\text{NO}_3 $ 320.1 276.8–277.8 Higher thermal stability than acetate
STL459981 Chloro-acetamide $ \text{C}{15}\text{H}{14}\text{ClNO}_4 $ 307.7 N/A Chlorine atom enhances electrophilicity; used in drug discovery

Key Differences :

  • Thermal Stability : Amides (5c, 5h) have higher melting points than the acetate, suggesting stronger intermolecular forces .
  • Biological Role : Acetamide derivatives (e.g., STL459981) are explored for kinase inhibition, whereas acetates focus on metabolic enzyme modulation .

Carboxylic Acid and Phosphate Derivatives

Functional group replacement with acids or phosphates impacts solubility and metal binding:

Compound Substituent Molecular Formula Molecular Weight Key Properties
[(6-Oxo-...)-oxy]acetic acid Carboxylic acid $ \text{C}{15}\text{H}{14}\text{O}_5 $ 274.3 Lower lipophilicity; used in prodrug design
6-Oxo-... dihydrogenphosphate Phosphate $ \text{C}{15}\text{H}{15}\text{O}_7\text{P} $ 338.2 Geometry-optimized for steroid sulfatase inhibition; free binding energy studies


Key Differences :

  • Metal Binding : Hydroxy-substituted analogs (e.g., 3-hydroxy derivatives) show selective Iron(III) sensing, a property absent in acetate derivatives .
  • Enzyme Interaction: Phosphate derivatives exhibit non-competitive inhibition mechanisms, while acetates may act via steric hindrance .

Biological Activity

6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate is a compound belonging to the dibenzopyran family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound's structure is characterized by a fused benzopyran system, which is known for its pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions. For instance, a recent study detailed its synthesis through a palladium-catalyzed coupling reaction involving phenylboronic acid and various reagents under specific conditions to yield the compound in high purity and yield .

Antioxidant Properties

Research indicates that derivatives of benzo[c]chromene compounds exhibit significant antioxidant activity. For example, studies have shown that similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . This property is crucial for potential applications in preventing oxidative damage related to various diseases.

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on phosphodiesterase (PDE) enzymes. A study reported that certain derivatives showed promising inhibitory potential against PDE2 with an IC50 value of approximately 3.67 µM . This inhibition can lead to increased levels of cyclic nucleotides, which play vital roles in various cellular signaling pathways.

Neuroprotective Effects

The compound has also demonstrated neuroprotective effects in vitro. Specifically, it has been shown to promote cell viability in neuronal cell lines exposed to neurotoxic agents like corticosterone. The protective mechanism was attributed to its ability to inhibit PDE2 activity, thereby enhancing neuronal survival under stress conditions .

Study on PDE Inhibition

In a comparative study investigating various benzo[c]chromene derivatives for their PDE inhibitory activities, this compound exhibited significant efficacy in enhancing neuronal cell viability. The study utilized HT-22 cells as a model for oxidative stress and demonstrated that treatment with this compound resulted in increased cell survival rates compared to controls .

Antifungal Activity

Another area of interest is the antifungal activity of compounds related to benzo[c]chromenes. Although specific data on this compound is limited, related compounds have shown effective inhibition against various fungal strains such as Botrytis cinerea, indicating potential applications in agricultural settings .

Research Findings Summary Table

Activity Description Reference
AntioxidantEffective free radical scavenging
PDE InhibitionIC50 = 3.67 µM against PDE2
NeuroprotectiveIncreased viability in HT-22 cells under stress
AntifungalEffective against Botrytis cinerea

Q & A

Basic: What synthetic methodologies are commonly used to prepare 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate, and how do reaction conditions impact yield?

The synthesis typically involves multi-step routes, such as cyclocondensation of ethyl acetoacetate with substituted chalcones under acidic or basic conditions. Key steps include:

  • Chalcone preparation : Condensation of salicylaldehyde derivatives with acetophenones (e.g., Knoevenagel reaction).
  • Cyclization : Acid-catalyzed (e.g., H₂SO₄) or base-mediated (e.g., piperidine) ring closure to form the benzo[c]chromen core .
  • Acetylation : Introduction of the acetate group at the 3-position using acetyl chloride or acetic anhydride.
    Yield optimization requires precise control of temperature (80–120°C), solvent polarity (ethanol or DMF), and catalyst selection. Impurities from incomplete cyclization or side reactions can reduce yields by 15–30%, necessitating purification via column chromatography .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity and binding mechanisms of this compound?

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and stability. For example, electron-withdrawing groups on the chromen core enhance electrophilicity, influencing interactions with biological targets .
  • Molecular Docking : Simulates binding to enzymes (e.g., COX-2, topoisomerases) by analyzing hydrogen bonding, π-π stacking, and hydrophobic interactions. Docking scores correlate with experimental IC₅₀ values in anti-inflammatory or anticancer assays .
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) to identify critical residues for mutagenesis studies .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., acetate methyl at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms cyclization via absence of aldehyde signals .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at 1700–1750 cm⁻¹) and ester linkages (C-O at 1200–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 314.1052) and fragmentation patterns to confirm substituent positions .

Advanced: How can researchers resolve contradictions in biological activity data across different in vitro models?

  • Model Validation : Compare results across cell lines (e.g., MCF-7 vs. HepG2) to assess tissue-specific effects. Contradictions may arise from differential expression of target proteins .
  • Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., 24–72 hr incubations, serum-free media) to minimize variability .
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter assays to cross-validate mechanisms .

Basic: How do electron-donating/withdrawing substituents on the benzo[c]chromen core influence reactivity?

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) : Increase electrophilicity at the 6-oxo position, enhancing nucleophilic attack in substitution reactions. For example, chloro-substituted analogs show 20% faster reaction rates in nucleophilic acyl substitutions .
  • Electron-donating groups (e.g., -OCH₃, -CH₃) : Stabilize the chromen core via resonance, reducing oxidation susceptibility. Methoxy derivatives exhibit longer half-lives in metabolic stability assays .

Advanced: What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Racemization Risk : High temperatures during cyclization can invert stereocenters. Solutions include low-temperature (≤60°C) reactions and chiral auxiliaries .
  • Purification : Chiral HPLC (e.g., Chiralpak AD-H column) or crystallization with enantiopure resolving agents (e.g., tartaric acid) achieves >98% ee .
  • Catalyst Design : Asymmetric catalysis (e.g., Jacobsen’s catalyst) for stereoselective acetylations reduces post-synthetic separations .

Basic: What in vitro assays are recommended for preliminary screening of anti-inflammatory activity?

  • COX-2 Inhibition : Measure IC₅₀ via ELISA using purified COX-2 enzyme and prostaglandin E₂ (PGE₂) quantification .
  • Cytokine Profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages (THP-1 cells) using multiplex assays .
  • ROS Scavenging : DCFH-DA assay in RAW 264.7 cells to assess antioxidant capacity at 10–100 µM doses .

Advanced: How can kinetic studies elucidate degradation pathways under physiological conditions?

  • Forced Degradation : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light, then monitor degradation products via LC-MS. Hydrolysis of the acetate group is predominant at pH > 10 .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hr) and quantify parent compound loss using UPLC-PDA. Esterase-mediated hydrolysis reduces bioavailability by >50% in some analogs .

Advanced: How can structure-activity relationship (SAR) studies optimize biological efficacy?

  • Substituent Scanning : Synthesize analogs with varied groups at the 3-position (e.g., methyl, phenyl, trifluoromethyl) and test cytotoxicity (MTT assay) and target binding (SPR). Trifluoromethyl analogs show 5-fold higher potency in kinase inhibition .
  • Bioisosteric Replacement : Replace the acetate group with carbamate or amide to enhance metabolic stability. Amide derivatives exhibit 2-fold longer half-lives in liver microsomes .

Advanced: Which chromatographic techniques effectively separate diastereomers during synthesis?

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol gradients for baseline separation .
  • SFC (Supercritical Fluid Chromatography) : CO₂/ethanol mobile phases achieve faster separations (≤10 min) with higher resolution than HPLC .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., camphorsulfonic acid) to isolate enantiopure fractions .

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